1-benzyl-N-[1-(2-methylphenyl)ethyl]-4-piperidinecarboxamide
Overview
Description
1-benzyl-N-[1-(2-methylphenyl)ethyl]-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C22H28N2O and its molecular weight is 336.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.220163521 g/mol and the complexity rating of the compound is 410. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Acetylcholinesterase Activity
1-benzyl-N-[1-(2-methylphenyl)ethyl]-4-piperidinecarboxamide derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. The introduction of a bulky moiety in the para position of the benzamide and the addition of an alkyl or phenyl group at the nitrogen atom significantly enhance the activity. These compounds, particularly 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, have demonstrated potent inhibition of AChE, making them potential candidates for antidementia agents. This compound has shown a remarkable affinity for AChE over BuChE and significantly increases acetylcholine content in the cerebral cortex and hippocampus of rats, indicating its potential for treating dementia-related conditions (Sugimoto et al., 1990).
Structure-Activity Relationships
Further research into the structure-activity relationships (SAR) of this compound derivatives, specifically focusing on anti-AChE activity, has led to the development of rigid analogues and derivatives with enhanced potency. The introduction of a phenyl group on the nitrogen atom of the amide moieties in these derivatives has resulted in increased activity. Among these derivatives, 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride stands out as one of the most potent AChE inhibitors, displaying significant selectivity for AChE over BuChE. This compound has also demonstrated a dose-dependent inhibitory effect on AChE in rat brain, further underscoring its potential therapeutic value (Sugimoto et al., 1992).
Synthesis and Characterization of Metal Complexes
The synthesis and characterization of metal complexes involving this compound derivatives have been explored, highlighting their potential in various scientific applications. These complexes, particularly those involving copper, have shown promising antibacterial activity against a range of bacterial strains. The increased activity of the copper complexes compared to free ligands suggests potential applications in developing new antibacterial agents (Khatiwora et al., 2013).
Amide to Ester Conversion
Research has also focused on the conversion of amides to esters using specific reagents, with 1-benzyl-4-phenylamino-4-piperidinecarboxamide, a precursor in the synthesis of carfentanil, being a key compound in this process. This methodology has been applied successfully, yielding methyl and ethyl esters with significant yields, thereby providing a valuable technique for the synthesis of ester derivatives from amide precursors (Kiessling & Mcclure, 1997).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-benzyl-N-[1-(2-methylphenyl)ethyl]piperidine-4-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-17-8-6-7-11-21(17)18(2)23-22(25)20-12-14-24(15-13-20)16-19-9-4-3-5-10-19/h3-11,18,20H,12-16H2,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRINPCGFXJNSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)NC(=O)C2CCN(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.